![molecular formula C18H13N3O6 B7694429 2-acetyl-3-(((4-nitrobenzoyl)oxy)methyl)quinoxaline 1-oxide](/img/structure/B7694429.png)
2-acetyl-3-(((4-nitrobenzoyl)oxy)methyl)quinoxaline 1-oxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-acetyl-3-(((4-nitrobenzoyl)oxy)methyl)quinoxaline 1-oxide, also known as NQO1, is a synthetic compound that has been extensively studied for its potential use in cancer treatment. This compound has been shown to induce cell death in cancer cells while sparing healthy cells, making it a promising candidate for further research.
Wirkmechanismus
The mechanism of action of 2-acetyl-3-(((4-nitrobenzoyl)oxy)methyl)quinoxaline 1-oxide involves the activation of a cellular pathway known as the Nrf2 pathway. This pathway is responsible for regulating cellular responses to oxidative stress and inflammation. 2-acetyl-3-(((4-nitrobenzoyl)oxy)methyl)quinoxaline 1-oxide activates this pathway, leading to the production of antioxidants and other protective molecules that help to prevent cancer cell growth and survival.
Biochemical and Physiological Effects:
2-acetyl-3-(((4-nitrobenzoyl)oxy)methyl)quinoxaline 1-oxide has been shown to have several biochemical and physiological effects on cancer cells. It induces cell death through several mechanisms, including the inhibition of DNA synthesis and the induction of apoptosis. Additionally, 2-acetyl-3-(((4-nitrobenzoyl)oxy)methyl)quinoxaline 1-oxide has been shown to inhibit cancer cell migration and invasion, which are important processes in cancer metastasis.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 2-acetyl-3-(((4-nitrobenzoyl)oxy)methyl)quinoxaline 1-oxide as a research tool is its specificity for cancer cells. It has been shown to induce cell death in cancer cells while sparing healthy cells, making it a promising candidate for further research. However, one limitation of 2-acetyl-3-(((4-nitrobenzoyl)oxy)methyl)quinoxaline 1-oxide is its potential toxicity at high concentrations, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on 2-acetyl-3-(((4-nitrobenzoyl)oxy)methyl)quinoxaline 1-oxide. One area of interest is the development of new synthesis methods to improve yields and purity. Additionally, researchers are exploring the use of 2-acetyl-3-(((4-nitrobenzoyl)oxy)methyl)quinoxaline 1-oxide in combination with other cancer treatments, such as chemotherapy and radiation therapy. Finally, there is ongoing research into the potential use of 2-acetyl-3-(((4-nitrobenzoyl)oxy)methyl)quinoxaline 1-oxide as a diagnostic tool for cancer, as it is highly expressed in many types of cancer cells.
Synthesemethoden
The synthesis of 2-acetyl-3-(((4-nitrobenzoyl)oxy)methyl)quinoxaline 1-oxide involves several steps, including the reaction of 2-acetylquinoxaline with 4-nitrobenzoyl chloride to form an intermediate, which is then treated with sodium borohydride to yield the final product. This synthesis method has been optimized over the years to improve yields and purity.
Wissenschaftliche Forschungsanwendungen
2-acetyl-3-(((4-nitrobenzoyl)oxy)methyl)quinoxaline 1-oxide has been studied extensively for its potential use in cancer treatment. It has been shown to induce cell death in several types of cancer cells, including breast cancer, lung cancer, and leukemia. Additionally, 2-acetyl-3-(((4-nitrobenzoyl)oxy)methyl)quinoxaline 1-oxide has been shown to sensitize cancer cells to chemotherapy and radiation therapy, making it a potential adjunct therapy for these treatments.
Eigenschaften
IUPAC Name |
(3-acetyl-4-oxidoquinoxalin-4-ium-2-yl)methyl 4-nitrobenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N3O6/c1-11(22)17-15(19-14-4-2-3-5-16(14)20(17)24)10-27-18(23)12-6-8-13(9-7-12)21(25)26/h2-9H,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNECWHUOKBVFIY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=[N+](C2=CC=CC=C2N=C1COC(=O)C3=CC=C(C=C3)[N+](=O)[O-])[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N3O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Acetyl-4-oxidoquinoxalin-2-yl)methyl 4-nitrobenzoate |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.